molecular formula C18H23NO3S B2565712 N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide CAS No. 16928-24-8

N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide

Cat. No. B2565712
CAS RN: 16928-24-8
M. Wt: 333.45
InChI Key: FXCSOBJGXKQAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H23NO3S . It has a molecular weight of 333.45 .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, has been described in the literature . The process involves the reaction of o-aminophenols with sulfonyl chlorides in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide core with a 2-hydroxy-3,5-diisopropylphenyl group attached to the nitrogen atom .


Chemical Reactions Analysis

“this compound” has been studied for its antiviral activity. It was found to suppress the replication of Herpes simplex type-1 (HSV-1) virus, indicating its potential as an antiviral agent .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 333.45 . Further physical and chemical properties are not available in the literature.

Scientific Research Applications

Antiviral Properties

N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide has been studied for its antiviral properties. In research conducted by Shadyro et al. (2012), it was found to suppress the replication of Herpes simplex type-1 (HSV-1) virus effectively, highlighting its potential as an antiviral agent (Shadyro et al., 2012).

Applications in Photodynamic Therapy

This compound has also been incorporated into new zinc phthalocyanine derivatives for potential use in photodynamic therapy, particularly in cancer treatment. The synthesized compounds, including this compound derivatives, have shown promising properties such as high singlet oxygen quantum yield, which is significant for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Carbonic Anhydrase

N-substituted benzenesulfonamides, including variants similar to this compound, have been investigated as inhibitors of carbonic anhydrase. This research is significant in understanding the inhibition mechanism of these compounds and their potential applications in medicinal chemistry (Di Fiore et al., 2011).

Synthesis and Structural Analysis

Further research into the synthesis and structural analysis of similar benzenesulfonamide derivatives provides insights into their chemical properties and potential applications in various fields, including medicinal chemistry. These studies often involve detailed characterization using techniques like NMR, IR spectroscopy, and X-ray crystallography (Naganagowda & Petsom, 2011).

properties

IUPAC Name

N-[2-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-12(2)14-10-16(13(3)4)18(20)17(11-14)19-23(21,22)15-8-6-5-7-9-15/h5-13,19-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSOBJGXKQAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.